4-Iodo-2-methyl-1,1'-biphenyl
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Overview
Description
4-Iodo-2-methyl-1,1'-biphenyl: is an organic compound with the molecular formula C13H11I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methyl-1,1'-biphenyl can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methyl-1,1'-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Substitution: Products depend on the substituent introduced.
Oxidation: Formation of carboxylic acids.
Reduction: Deiodinated compounds or reduced functional groups.
Scientific Research Applications
4-Iodo-2-methyl-1,1'-biphenyl has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methyl-1,1'-biphenyl involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding , influencing the compound’s reactivity and interaction with other molecules. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity in different chemical environments.
Comparison with Similar Compounds
4-Iodo-1-methylbenzene: Similar structure but lacks the phenyl group.
2-Iodo-1-phenylbenzene: Similar structure but lacks the methyl group.
4-Bromo-2-methyl-1-phenylbenzene: Similar structure but with a bromine atom instead of iodine.
Properties
Molecular Formula |
C13H11I |
---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
4-iodo-2-methyl-1-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
DLGJDXSUHCXMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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